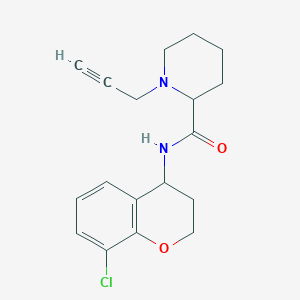

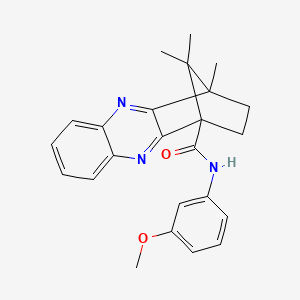

![molecular formula C21H11FN2O3S B2616802 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one CAS No. 315679-75-5](/img/structure/B2616802.png)

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor of a specific protein that plays a crucial role in several biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

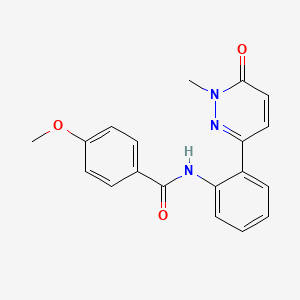

Ionic Liquid-Promoted Synthesis and Antimicrobial Activity : A novel approach involving ionic liquid-promoted synthesis has been reported for the efficient and environmentally friendly preparation of chromone-pyrimidine coupled derivatives. These compounds, including those with a fluoro group on the chromone ring, have shown significant in vitro antimicrobial activity against various pathogens. Additionally, they exhibit good oral drug-like properties and non-toxic nature, suggesting potential as oral drug candidates (Tiwari et al., 2018).

Anticancer Agents : Research into fluorinated coumarin–pyrimidine hybrids has highlighted their potent anticancer activity. Microwave-assisted synthesis has yielded compounds with significant cytotoxicity against human cancer cell lines. Among these, certain compounds have shown comparable or superior potency to standard drugs like Cisplatin. These findings are supported by DNA cleavage studies, which indicate the mechanism by which these compounds inhibit pathogenic growth (Hosamani et al., 2015).

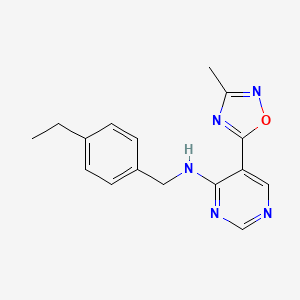

Antimicrobial and Antifungal Activities : The synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones has been developed, with certain compounds demonstrating higher antimicrobial activity against Staphylococcus aureus than reference drugs like streptomycin. This research suggests the potential for developing new antimicrobial agents (Vlasov et al., 2018).

Analgesic, Anti-pyretic, and DNA Cleavage Studies : Novel pyrimidine derivatives of the coumarin moiety have been synthesized and evaluated for their in-vivo analgesic and anti-pyretic activities. Some compounds exhibited significant activities comparable with standard drugs. Additionally, DNA cleavage studies indicated the potential mechanism of action for these biological activities (Keri et al., 2010).

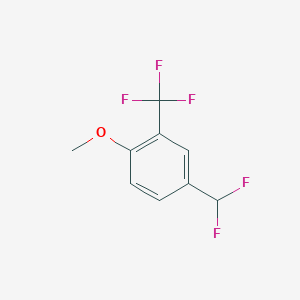

Antifibrotic Agents : Synthesis and evaluation of novel pirfenidone analogs, including benzocoumarin-pyrimidine hybrids, have shown potent antifibrotic activity without harmful side effects on liver and kidney functions. These findings open avenues for the development of new antifibrotic therapies (Ismail & Noaman, 2005).

Eigenschaften

IUPAC Name |

7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11FN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHCJJHQIHEEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

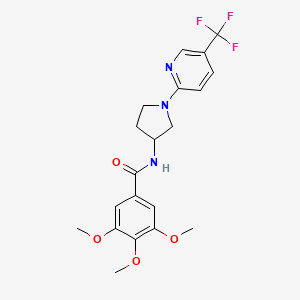

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol](/img/structure/B2616719.png)

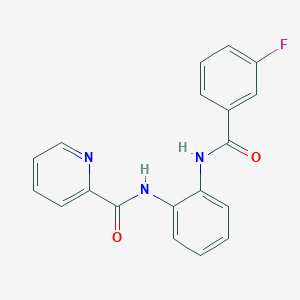

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)

![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)

![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)

![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)